
Methyl 2-(indolin-1-yl)acetate
Overview
Description
Methyl 2-(indolin-1-yl)acetate is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. One common method involves the reaction of indole with chloroacetic acid in the presence of a base, followed by methylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Indolin-1-ylacetic acid derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
Methyl 2-(indolin-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(indolin-1-yl)acetate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Indole-3-acetic acid
Indolin-2-one derivatives
2-(Indol-3-yl)acetic acid
Uniqueness: Methyl 2-(indolin-1-yl)acetate is unique due to its specific structural features and the presence of the methyl group, which can influence its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.
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Biological Activity
Methyl 2-(indolin-1-yl)acetate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, antimicrobial properties, and other biological effects based on diverse research findings.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of diazoisatin with alkyl phosphonates under specific conditions. The synthesis typically involves the use of sodium methoxide in ethanol at reflux temperatures, yielding a range of indole derivatives with varying biological activities .
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has been a focal point in recent studies. Research indicates that compounds derived from indole structures exhibit significant antibacterial properties against various pathogens.
Key Findings:
- Antibacterial Efficacy : Compounds such as this compound have shown promising results against bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 3000 µg/mL, indicating moderate to strong antibacterial activity .
- Mechanism of Action : Molecular docking studies have suggested that these compounds may inhibit bacterial growth by interacting with specific target sites within bacterial enzymes, such as those involved in cell wall synthesis and metabolic pathways .
Biological Activity Overview
The biological activities associated with this compound extend beyond antibacterial properties. The compound has also been investigated for its potential in other areas:
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of several indole derivatives, including this compound. Results demonstrated significant inhibition zones against tested bacteria, supporting its use as a potential antibacterial agent .
- Molecular Docking Analysis : Another study utilized molecular docking to predict binding affinities of this compound with bacterial enzymes. The results indicated strong interactions, which correlate with observed biological activity, thus providing insights into its mechanism of action .
Properties
IUPAC Name |
methyl 2-(2,3-dihydroindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRRRPDJLDWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623399 | |
Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39597-68-7 | |
Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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